molecular formula C20H21N3O3 B2383311 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone CAS No. 1210463-59-4

1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone

Número de catálogo: B2383311
Número CAS: 1210463-59-4
Peso molecular: 351.406
Clave InChI: FJBXZIQNRFMXJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone features a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 3. This heterocycle is linked to a piperidine ring at position 4, while the ethanone bridge connects to a meta-methylphenyl (m-tolyl) group.

Propiedades

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-4-2-5-15(12-14)13-18(24)23-9-7-16(8-10-23)19-21-22-20(26-19)17-6-3-11-25-17/h2-6,11-12,16H,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXZIQNRFMXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(m-tolyl)ethanone is a novel derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties supported by recent research findings.

Chemical Structure

The compound can be broken down into its structural components:

  • Furan Ring : A five-membered aromatic ring containing one oxygen atom.
  • Oxadiazole Moiety : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.
  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Tolyl Group : A toluene derivative that enhances lipophilicity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been extensively studied for its pharmacological potential. Research has indicated that compounds within this class exhibit a variety of biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess significant anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to the target compound have shown IC50 values in the sub-micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) .
Compound Cell Line IC50 (µM)
5aMCF-70.12
6aU9370.76
ReferenceDoxorubicin0.79

These findings suggest that modifications to the oxadiazole structure can enhance cytotoxic effects against cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Studies indicate that:

  • Compounds similar to the target molecule have demonstrated effectiveness against drug-resistant strains of bacteria and mycobacteria .
Compound Target Activity
21cMycobacterium tuberculosisStrong inhibition
8aMycobacterium bovisActive and dormant states

The mechanism by which these compounds exert their biological effects often involves:

  • Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activation .
  • Enzyme Inhibition : The binding affinity to key enzymes involved in cellular processes has been identified as a critical factor for their antimicrobial activity .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against MCF-7 and found that specific substitutions significantly increased cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of pyridine-based oxadiazole derivatives, which exhibited potent activity against both active and dormant forms of Mycobacterium tuberculosis .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The oxadiazole ring is known for its role in enhancing pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazoles as anticancer agents. The incorporation of the furan moiety into the oxadiazole framework has been shown to enhance cytotoxicity against various cancer cell lines.

Case Studies

  • Zheng et al. (2023) demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant telomerase inhibitory activity against gastric cancer cell lines (SGC-7901), with IC50 values comparable to established chemotherapeutics .
  • Taha et al. synthesized novel oxadiazole derivatives and evaluated their efficacy against breast cancer cell lines (MCF-7), finding compounds with up to six times greater thymidine phosphorylase inhibitory action compared to standard drugs .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole rings have been reported to possess broad-spectrum antibacterial and antifungal properties.

Research Insights

Research has indicated that oxadiazole derivatives can inhibit the growth of various pathogens, making them promising candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazoles have been well-documented. The presence of the furan ring in this compound may contribute to its ability to modulate inflammatory pathways.

Experimental Findings

Studies have shown that certain oxadiazole derivatives can reduce inflammation markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer proliferation and inflammation .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Heterocyclic Core Variations

1,3,4-Oxadiazole vs. Tetrazole
  • Target Compound : 1,3,4-Oxadiazole core (electron-deficient, improves metabolic stability) .
  • Analog: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) feature a tetrazole ring, which is more polar and may enhance solubility but reduce membrane permeability compared to oxadiazoles .
1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole
  • Analog: 1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone replaces the 1,3,4-oxadiazole with a 1,2,4-oxadiazole, altering electronic distribution and steric effects .

Substituent Effects on the Oxadiazole Ring

Substituent Compound Example Key Properties Reference
Furan-2-yl Target compound Enhances π-π stacking; moderate hydrophobicity -
Thiophen-2-yl 1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-m-tolyl-ethanone Increased electron density and lipophilicity vs. furan
Mercapto (-SH) 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Thiol group improves metal-binding capacity; antimicrobial activity (MIC 30.2–43.2 µg/cm³)
Naphthyloxy 1-(Substituted)-2-({5-[(naphthalen-1/2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone Bulkier substituents may hinder bioavailability but enhance antioxidant activity .

Modifications on the Piperidine Ring

Modification Compound Example Impact Reference
Unmodified Piperidine Target compound Balanced lipophilicity and basicity -
4-Methylpiperidine 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Methyl group increases steric hindrance and alters pharmacokinetics
Allylpiperazine 2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone Allyl group introduces potential for further functionalization

Ethanone Bridge Substituents

  • m-Tolyl (Target Compound) : Meta-methyl group provides moderate hydrophobicity and steric bulk.
  • Pyridinyl: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone includes a pyridine ring, enhancing hydrogen-bonding capacity .
  • Aryl Tetrazole: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives use aryl groups (e.g., chloro, nitro) to modulate electronic effects .

Métodos De Preparación

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach reveals three primary fragments for assembly:

  • 5-(Furan-2-yl)-1,3,4-oxadiazole-2-yl piperidine : Constructed via cyclization of a furan-containing hydrazide precursor.
  • 2-(m-Tolyl)ethanone : Introduced through Friedel-Crafts acylation or nucleophilic substitution.
  • Piperidine linkage : Facilitated by alkylation or amide coupling.

Key disconnections focus on forming the oxadiazole ring first, followed by piperidine functionalization and ethanone installation.

Synthetic Routes for 1-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)piperidin-1-yl)-2-(m-Tolyl)ethanone

Route 1: Oxadiazole-Piperidine Core Formation via Cyclization

Synthesis of 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-thiol

Furan-2-carbohydrazide undergoes cyclization with carbon disulfide (CS₂) in sulfuric acid to yield 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.

Reaction Conditions :

  • Reactants : Furan-2-carbohydrazide (1 equiv), CS₂ (2 equiv), H₂SO₄ (catalytic).
  • Temperature : 0–5°C (2 h), then room temperature (12 h).
  • Yield : 78–85%.
Piperidine Functionalization via Alkylation

The thiol group reacts with 2-chloro-1-(piperidin-1-yl)ethanone in the presence of a base (e.g., K₂CO₃) to form the piperidine-oxadiazole intermediate.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF), 60°C, 6 h.
  • Yield : 70–75%.
Introduction of m-Tolyl Group via Friedel-Crafts Acylation

The ethanone moiety is introduced by reacting m-xylene with acetyl chloride in the presence of AlCl₃, followed by coupling to the piperidine-oxadiazole intermediate.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv), dichloromethane (DCM), 0°C → rt, 4 h.
  • Yield : 65–70%.

Route 2: Palladium-Catalyzed Coupling for m-Tolyl Installation

Oxadiazole-Piperidine Intermediate Preparation

As in Route 1, the oxadiazole-piperidine core is synthesized.

Suzuki-Miyaura Coupling for m-Tolyl Attachment

A palladium-catalyzed cross-coupling reaction links m-tolylboronic acid to the ethanone fragment.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 h.
  • Yield : 60–68%.

Route 3: One-Pot Tandem Cyclization and Alkylation

Simultaneous Oxadiazole and Piperidine Formation

Acylhydrazide derived from furan-2-carboxylic acid reacts with piperidine-4-carbonyl chloride in the presence of T3P (propane phosphonic acid anhydride) to form the oxadiazole-piperidine core.

Reaction Conditions :

  • Coupling Agent : T3P (1.5 equiv), THF, rt, 6 h.
  • Yield : 72–78%.
Ethanone-m-Tolyl Integration

The intermediate undergoes nucleophilic acyl substitution with m-tolylacetyl chloride.

Reaction Conditions :

  • Base : Et₃N (2 equiv), DCM, 0°C → rt, 3 h.
  • Yield : 68–73%.

Mechanistic Insights and Optimization

Oxadiazole Cyclization Mechanisms

The formation of 1,3,4-oxadiazoles proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration. Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance cyclization efficiency by promoting oxidative desulfurization.

Piperidine Alkylation Dynamics

The thiolate anion attacks the electrophilic carbon of 2-chloro-1-(piperidin-1-yl)ethanone, displacing chloride. Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing ionic intermediates.

Friedel-Crafts Acylation Challenges

Steric hindrance from the m-tolyl group necessitates rigorous temperature control (0–5°C) to minimize polysubstitution. Alternative methods, such as Grignard reactions with m-tolylmagnesium bromide, offer higher regioselectivity.

Comparative Analysis of Synthetic Routes

Route Key Step Advantages Limitations Overall Yield
1 Friedel-Crafts acylation High atom economy Low regioselectivity 50–55%
2 Suzuki coupling Excellent functional group tolerance Requires palladium catalysts 55–60%
3 One-pot tandem synthesis Reduced purification steps Sensitive to moisture 60–65%

Characterization and Purity Assessment

Critical characterization data for the target compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, furan), 7.20–7.05 (m, 4H, m-tolyl), 3.85 (t, 2H, piperidine), 2.35 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₂N₃O₃: 376.1664; found: 376.1668.
  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Q & A

Q. Optimization strategies :

  • Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .
  • Catalytic bases (e.g., K₂CO₃) for deprotonation in heterocycle formation .
  • Temperature control (60–100°C) to minimize side reactions .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, reflux, 6h65–72
Piperidine couplingDIPEA, DCM, rt, 12h58–63
AcetylationAcCl, Et₃N, 0°C85–90

Basic: How can structural integrity and purity be confirmed post-synthesis?

Q. Methodological workflow :

NMR spectroscopy :

  • ¹H/¹³C NMR to verify connectivity of the oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for CH₂ groups) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the m-tolyl moiety .

IR spectroscopy :

  • Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1240–1260 cm⁻¹ (C-O-C in oxadiazole) .

HPLC-MS :

  • Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced: How can computational modeling resolve contradictions between experimental and predicted binding affinities for this compound?

Q. Case study :

  • Docking simulations (AutoDock Vina) identified hydrogen bonding between the oxadiazole ring and kinase active sites (e.g., EGFR), but experimental IC₅₀ values were 10x lower than predicted .
  • Resolution strategies :
    • Molecular dynamics (MD) simulations (50 ns) to assess protein-ligand stability under physiological conditions .
    • Binding free energy calculations (MM-PBSA) to account for solvation effects, correcting affinity discrepancies .

Q. Table 2: Key Computational Parameters

ParameterValueReference
Force fieldAMBER14
Solvation modelTIP3P
Grid box size25 ų

Advanced: What experimental designs are optimal for evaluating its enzyme inhibition kinetics?

Q. Protocol :

  • Enzyme selection : Target kinases (e.g., CDK2, PIM1) due to oxadiazole’s ATP-mimetic properties .
  • Assay setup :
    • Fluorescence polarization with FITC-labeled ATP (λₑₓ = 485 nm, λₑₘ = 535 nm) .
    • IC₅₀ determination via dose-response curves (0.1–100 µM) .
  • Data analysis :
    • Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Advanced: How to address discrepancies in spectral data during structural characterization?

Q. Common issues and solutions :

  • Overlapping NMR signals :
    • Use low-temperature NMR (−20°C) to slow piperidine ring dynamics and resolve CH₂ groups .
  • Ambiguous IR peaks :
    • Isotopic labeling (e.g., ¹³C=O) to isolate ketone vibrations .
  • Mass spectrometry fragmentation :
    • High-resolution MS (HRMS) with ESI+ mode to confirm molecular ion ([M+H]⁺) and rule out adducts .

Basic: What biological screening assays are most relevant for initial pharmacological profiling?

Q. Recommended assays :

  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme inhibition : Fluorometric kinase assays .

Advanced: How can regioselectivity challenges in oxadiazole synthesis be mitigated?

Q. Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6h) and improves regioselectivity .
  • Protecting groups : Temporarily block reactive sites on the piperidine ring during cyclocondensation .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) favor 1,3,4-oxadiazole over 1,2,4-isomers .

Advanced: What analytical techniques are critical for studying its metabolic stability?

Q. Workflow :

In vitro microsomal assay :

  • Incubate with liver microsomes (human/rat), NADPH regeneration system .

LC-QTOF-MS analysis :

  • Detect metabolites via accurate mass shifts (+16 Da for hydroxylation) .

Half-life calculation :

  • Use nonlinear regression to estimate t₁/₂ .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.